molecular formula C10H13ClFNO2S B1447717 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride CAS No. 1864062-36-1

3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride

Cat. No. B1447717
M. Wt: 265.73 g/mol
InChI Key: VNXKZKSKSUQPNT-UHFFFAOYSA-N
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Description

“3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride” is an organic compound with the molecular formula C10H13ClFNO2S and a molecular weight of 265.74 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride” includes a pyrrolidine ring, a sulfonyl group attached to a 4-fluorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Physical And Chemical Properties Analysis

“3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Life Science Research

In life sciences, this compound is utilized for its potential in drug discovery, particularly due to the pyrrolidine ring’s ability to efficiently explore the pharmacophore space. The sp3-hybridization, stereochemistry contribution, and non-planarity of the ring enhance its utility in designing biologically active compounds .

Material Science

“3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride” may serve as a precursor or an intermediate in the synthesis of materials with specific properties. Its molecular structure could be valuable in creating novel polymers or coatings with unique characteristics such as enhanced durability or chemical resistance .

Chemical Synthesis

This compound finds applications in chemical synthesis as a versatile scaffold. Its fluorophenyl group can influence the reactivity and selectivity of the pyrrolidine ring during synthesis, making it a valuable building block for creating complex organic molecules .

Chromatography

In chromatography, the compound’s unique structure could be exploited in stationary phase design, potentially improving the separation of complex mixtures. Its sulfonyl group might interact with various analytes, aiding in their identification and quantification .

Analytical Science

Analytical chemists may use “3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride” as a standard or reagent in developing new analytical methods. Its well-defined structure and properties make it suitable for calibration curves and method validation .

Pharmacological Studies

The pyrrolidine ring is a common motif in pharmacologically active molecules. This compound, with its fluorophenyl sulfonyl modification, could be used to study the structure-activity relationships in medicinal chemistry, leading to the development of new therapeutic agents .

Future Directions

The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, “3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride” and other pyrrolidine derivatives have potential for further exploration and development in drug discovery.

properties

IUPAC Name

3-(4-fluorophenyl)sulfonylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXKZKSKSUQPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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